BChE-IN-28

Butyrylcholinesterase Inhibition Potency

BChE-IN-28, also identified as compound 6J, is a selective inhibitor of butyrylcholinesterase (BChE) with a reported molecular formula of C22H25N3O4S3 and a molecular weight of 491.65 g/mol. It is characterized by an IC50 of 8 nM and a Ki of 12.16 nM for BChE.

Molecular Formula C22H25N3O4S3
Molecular Weight 491.7 g/mol
Cat. No. B12372232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-28
Molecular FormulaC22H25N3O4S3
Molecular Weight491.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCCCC(C)C
InChIInChI=1S/C22H25N3O4S3/c1-14(2)5-4-12-29-20(26)16-8-11-18-19(13-16)31-22(23-18)24-21(30)25-32(27,28)17-9-6-15(3)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,23,24,25,30)
InChIKeyILQBKFSZTLSTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BChE-IN-28: A Selective Butyrylcholinesterase Inhibitor with Defined Nanomolar Potency and Off-Target Profile


BChE-IN-28, also identified as compound 6J, is a selective inhibitor of butyrylcholinesterase (BChE) with a reported molecular formula of C22H25N3O4S3 and a molecular weight of 491.65 g/mol . It is characterized by an IC50 of 8 nM and a Ki of 12.16 nM for BChE . In contrast, it exhibits significantly weaker inhibition of acetylcholinesterase (AChE), with a reported IC50 of 3691 nM, and low inhibitory activity against monoamine oxidase A and B (MAO-A, MAO-B) [1].

BChE-IN-28 Selection Rationale: Why Potency and Selectivity Profiles Among BChE Inhibitors are Not Interchangeable


The BChE inhibitor landscape is characterized by significant structural diversity and, consequently, wide-ranging selectivity and potency profiles. Compounds within the same class, such as BChE-IN-17 [1] or BChE-IN-5 , can exhibit substantially different IC50 values and cross-reactivity with related enzymes like AChE. This heterogeneity precludes the simple interchange of one BChE inhibitor for another in experimental systems. The unique combination of high nanomolar BChE potency and a defined, lower inhibition profile against AChE and MAO enzymes distinguishes BChE-IN-28 [2] and makes it a specific tool for applications where this precise pharmacological fingerprint is required.

BChE-IN-28 Quantitative Evidence Guide: Head-to-Head Comparisons with Key BChE Inhibitor Analogs


BChE-IN-28 vs. BChE-IN-17: Comparative Potency on Human BChE

BChE-IN-28 demonstrates higher potency against human BChE compared to BChE-IN-17, a structurally distinct analog from the same vendor series [1]. While BChE-IN-17 is also described as a potent and selective BChE inhibitor, its reported IC50 for human BChE (hBChE) is 32.5 nM, which is approximately 4-fold higher (less potent) than the 8 nM IC50 reported for BChE-IN-28 .

Butyrylcholinesterase Inhibition Potency Alzheimer's Disease

BChE-IN-28 vs. BChE-IN-5: Comparative Potency on BChE

Compared to BChE-IN-5, another highly potent inhibitor in the class, BChE-IN-28 exhibits slightly lower potency. BChE-IN-5 is reported to have a BChE IC50 of 2.8 nM, making it approximately 2.9-fold more potent than BChE-IN-28, which has an IC50 of 8 nM . This indicates that while both are high-potency inhibitors, BChE-IN-5 achieves stronger enzyme inhibition at an even lower concentration.

Butyrylcholinesterase Inhibition Potency Alzheimer's Disease

BChE-IN-28 vs. AChE/BChE-IN-28 (Compound 5q): Clarifying a Common Nomenclature Confusion

It is critical to distinguish BChE-IN-28 (Compound 6J) from a similarly named compound, AChE/BChE-IN-28 (Compound 5q). Despite the naming similarity, their pharmacological profiles are vastly different. BChE-IN-28 is a potent and selective BChE inhibitor with an IC50 of 8 nM . In contrast, AChE/BChE-IN-28 is a micromolar BChE inhibitor (IC50 of 13.49 µM) that also exhibits moderate AChE inhibition (IC50 of 35.23 µM) . The difference in BChE potency is over 1600-fold, and the selectivity profile is reversed.

Butyrylcholinesterase Acetylcholinesterase Selectivity Nomenclature

BChE-IN-28 vs. BChE-IN-3: Comparison of Inhibitory Mechanism

BChE-IN-28 is described as a selective BChE inhibitor, while BChE-IN-3 (Compound 45a) is explicitly characterized as a pseudoirreversible inhibitor of BChE [1]. Pseudoirreversible inhibitors can have a prolonged duration of action due to slow dissociation from the enzyme, which is a distinct mechanistic feature. The mechanism of inhibition for BChE-IN-28 is not specified as pseudoirreversible, implying a different binding mode and kinetic profile that may be more suitable for applications requiring reversible and temporally controlled enzyme blockade.

Butyrylcholinesterase Inhibition Mechanism Reversibility

BChE-IN-28 vs. BChE-IN-29: Comparative Selectivity Index for AChE

BChE-IN-28 exhibits a high degree of selectivity for BChE over AChE. The reported IC50 for AChE is 3691 nM, which is approximately 461-fold higher than its BChE IC50 of 8 nM . In comparison, BChE-IN-29 (Compound 27a) has a BChE IC50 of 78 nM (0.078 µM) and an AChE IC50 of 740 nM (0.74 µM), yielding a selectivity ratio of only about 9.5-fold . This demonstrates that BChE-IN-28 is a far more selective BChE inhibitor in this assay system.

Butyrylcholinesterase Acetylcholinesterase Selectivity Ratio

BChE-IN-28 vs. BChE-IN-44: Comparative Potency and Off-Target Profile

BChE-IN-28 has a reported human BChE IC50 of 8 nM and an AChE IC50 of 3691 nM, and it shows low inhibition against MAO-A and MAO-B . BChE-IN-44 is reported as a more potent BChE inhibitor with a human BChE IC50 of 1.5 nM, but its full selectivity profile against AChE and MAO enzymes is not provided in the same detail [1]. The more comprehensive off-target profile of BChE-IN-28 (AChE, MAO-A, MAO-B) provides greater certainty for experimental design where cross-reactivity is a concern.

Butyrylcholinesterase Acetylcholinesterase Potency Selectivity Monoamine Oxidase

BChE-IN-28 Application Scenarios: Defined Use-Cases Based on Quantitative Evidence


1. Isolating BChE-Mediated Cholinergic Modulation in Neuronal Models

In complex neuronal cultures or ex vivo brain slice preparations, acetylcholine signaling is governed by both AChE and BChE. To specifically interrogate the role of BChE without perturbing the primary AChE pathway, BChE-IN-28 is an optimal tool. Its 461-fold selectivity for BChE over AChE (IC50 8 nM vs. 3691 nM) allows researchers to use concentrations that potently inhibit BChE while having a negligible impact on AChE activity, thereby minimizing confounding effects and enabling a clean interpretation of BChE-specific contributions to synaptic function and plasticity.

2. In Vivo Studies Requiring Defined, High-Potency BChE Inhibition

For in vivo pharmacokinetic and pharmacodynamic studies, achieving robust target engagement while managing total compound exposure is critical. BChE-IN-28, with its nanomolar IC50 of 8 nM , is a superior choice over less potent BChE inhibitors like AChE/BChE-IN-28 (IC50 13.49 µM) or even moderately potent analogs like BChE-IN-29 (IC50 78 nM) . Its high potency allows for lower effective doses, which can reduce the risk of off-target toxicities and compound-related stress in animal models. Furthermore, its well-documented low inhibition of MAO-A and MAO-B is an advantage, as these enzymes are involved in neurotransmitter metabolism and their inhibition could confound behavioral or neurological readouts.

3. Biochemical Assays Requiring Reversible and Temporally Controlled Enzyme Inhibition

In biochemical assays designed to measure enzyme kinetics or screen for modulators of the BChE active site, a reversible inhibitor is often required. While some BChE inhibitors, like BChE-IN-3, are described as pseudoirreversible , BChE-IN-28 is not assigned this label, implying a reversible binding mode. This characteristic makes BChE-IN-28 a more suitable tool for experiments where the inhibitor needs to be washed out to restore enzyme function, or where the time-course of inhibition is a key variable. Its defined Ki of 12.16 nM provides a precise parameter for kinetic modeling and experimental design.

4. Stand-Alone Tool Compound for Studies in Alzheimer's Disease Research

Given the well-established upregulation of BChE in the Alzheimer's disease (AD) brain and its association with disease progression, selective BChE inhibitors are valuable research tools. BChE-IN-28 is explicitly marketed for research in neurological diseases, including AD . Its comprehensive in vitro profile—high BChE potency and defined low activity against AChE and MAO enzymes —makes it a robust stand-alone tool compound for dissecting the pathological role of BChE in AD models. Its use can help differentiate BChE-mediated effects on amyloid pathology, neuroinflammation, and cognitive decline from those mediated by other cholinergic targets.

Quote Request

Request a Quote for BChE-IN-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.